molecular formula C8H17NO2 B612962 (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride CAS No. 405513-14-6

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Cat. No.: B612962
CAS No.: 405513-14-6
M. Wt: 159.23 g/mol
InChI Key: XDNKVSNTIKZEMC-ZCFIWIBFSA-N
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Description

®-tert-Butyl 2-(methylamino)propanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its tert-butyl ester group and a methylamino substituent on the propanoate backbone, which imparts unique chemical properties and reactivity.

Scientific Research Applications

®-tert-Butyl 2-(methylamino)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Future Directions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-2-amino-2-methylpropanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

    Methylation: The protected amino group is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Hydrolysis and Acidification: The resulting product is hydrolyzed and acidified to yield ®-tert-Butyl 2-(methylamino)propanoate hydrochloride.

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reagents to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar structural features.

    tert-Butyl 2-amino-2-methylpropanoate: A related compound with an amino group instead of a methylamino group.

    tert-Butyl 2-(dimethylamino)propanoate: A compound with a dimethylamino substituent.

Uniqueness

®-tert-Butyl 2-(methylamino)propanoate hydrochloride is unique due to its chiral nature and the presence of both tert-butyl ester and methylamino groups. These features confer distinct reactivity and selectivity in chemical reactions, making it valuable in the synthesis of enantiomerically pure compounds and pharmaceuticals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride involves the reaction of (R)-tert-Butyl 2-bromo propanoate with methylamine followed by hydrochloric acid to form the hydrochloride salt.", "Starting Materials": ["(R)-tert-Butyl 2-bromo propanoate", "Methylamine", "Hydrochloric acid"], "Reaction": ["Step 1: Add (R)-tert-Butyl 2-bromo propanoate to a flask", "Step 2: Add a solution of methylamine in ethanol to the flask and stir for several hours", "Step 3: Add hydrochloric acid to the mixture to form the hydrochloride salt", "Step 4: Isolate the product by filtration and wash with cold ethanol", "Step 5: Dry the product under vacuum to obtain (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride."] }

CAS No.

405513-14-6

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

tert-butyl (2R)-2-(methylamino)propanoate

InChI

InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3/t6-/m1/s1

InChI Key

XDNKVSNTIKZEMC-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)NC

SMILES

CC(C(=O)OC(C)(C)C)NC.Cl

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC

Synonyms

405513-14-6; (R)-tert-Butyl2-(methylamino)propanoatehydrochloride; N-ME-D-ALA-OTBUHCL; N-Me-D-Ala-OtBu.HCl; MolPort-020-004-440; AKOS006284519; AK130682; FT-0698390; ST24035616; Z5864; K-8654

Origin of Product

United States

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